Taiwapyrone

Description

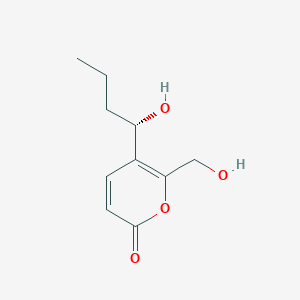

Structure

3D Structure

Properties

CAS No. |

60031-98-3 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-[(1S)-1-hydroxybutyl]-6-(hydroxymethyl)pyran-2-one |

InChI |

InChI=1S/C10H14O4/c1-2-3-8(12)7-4-5-10(13)14-9(7)6-11/h4-5,8,11-12H,2-3,6H2,1H3/t8-/m0/s1 |

InChI Key |

KGBKYZFFQHZKLE-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(OC(=O)C=C1)CO)O |

Canonical SMILES |

CCCC(C1=C(OC(=O)C=C1)CO)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Production Sources of Taiwapyrone

This compound has been identified as a metabolite in several distinct fungal genera, highlighting its presence across different ecological niches, from phytopathogens to marine-derived fungi.

This compound was first reported as a novel α-pyrone from the mycelium of Cercospora taiwanensis. researchgate.net This fungus, grown on a potato-agar medium, was found to produce this compound along with other known metabolites. researchgate.net The discovery positioned C. taiwanensis as the primary and original source of this unique compound. researchgate.netapsnet.orgcore.ac.uk

The ascomycete fungus Neodidymelliopsis sp., specifically the strain ICMP 11463, is another documented producer of this compound. figshare.comresearchgate.net This strain was originally isolated from a leaf spot on a native plant in New Zealand. figshare.com Subsequent chemical analysis of its cultured biomass led to the isolation of this compound among other polyketides. figshare.comresearchgate.netdntb.gov.ua

Research into a marine-derived strain of Penicillium purpurogenum G59 and its mutants has revealed the production of this compound. ebi.ac.ukinformahealthcare.com Specifically, a mutant strain designated BD-3n-1, created through diethyl sulfate (B86663) (DES) mutagenesis, was found to produce this compound along with other new polyketides. ebi.ac.ukinformahealthcare.com This indicates that genetic modification can induce or enhance the production of this compound in certain fungal strains. ebi.ac.ukacs.orgsemanticscholar.org

This compound has also been identified in fungi belonging to the genus Talaromyces, which are known for their chemical diversity and adaptability to various environments, including marine ecosystems. nih.govresearchgate.net Specifically, Talaromyces purpureogenus, a species within this genus, has been reported to produce this compound. nih.gov Fungi from marine habitats are recognized as a significant source of novel secondary metabolites. up.ptnih.govmdpi.com

Fungal Sources of this compound

| Fungal Species | Strain/Context | Reference |

|---|---|---|

| Cercospora taiwanensis | Primary isolate from mycelium | researchgate.net |

| Neodidymelliopsis sp. | ICMP 11463, isolated from plant leaf spot | figshare.comresearchgate.net |

| Penicillium purpurogenum | G59 mutant strain (BD-3n-1) | ebi.ac.ukinformahealthcare.com |

| Talaromyces purpureogenus | Marine-derived species | nih.gov |

Extraction and Fractionation Techniques for this compound Isolation

The isolation of this compound from fungal sources involves a multi-step process of extraction and purification to separate it from other metabolites.

The initial step in isolating this compound involves creating a crude extract from the fungal culture. figshare.comresearchgate.net A common method begins with cultivating the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), for several weeks. figshare.com The fungal biomass is then harvested and freeze-dried. figshare.com

This dried material is subjected to solvent extraction. A typical procedure involves sequential extraction with different organic solvents to ensure a broad range of compounds are solubilized. For instance, the freeze-dried fungal plates of Neodidymelliopsis sp. were extracted first with methanol (B129727) (MeOH) and then with dichloromethane (B109758) (CH2Cl2). figshare.com The resulting organic extracts are then combined and concentrated under reduced pressure, yielding a crude extract, often in the form of a gum or residue. figshare.com

Following the initial extraction, the crude product is subjected to further separation. A common technique is column chromatography using a reversed-phase material like C8 or C18. figshare.com The column is eluted with a solvent gradient, typically a mixture of water and methanol, which separates the components based on their polarity. figshare.com This process results in several fractions, one or more of which will contain this compound. figshare.com Further purification of the this compound-containing fractions is then achieved using techniques such as Sephadex LH-20 and silica (B1680970) gel column chromatography to yield the pure compound. figshare.comresearchgate.net

Chromatographic Purification Strategies

The purification of this compound from crude fungal extracts relies heavily on chromatographic techniques, which separate compounds based on their physical and chemical properties, such as polarity. researchgate.net Following initial extraction, the resulting mixture of metabolites is complex, necessitating multiple chromatographic steps to achieve the isolation of pure this compound.

Table 2: Chromatographic Methods Employed in this compound Isolation

| Chromatographic Technique | Stationary Phase/Principle | Application Context | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | General purification and separation of metabolites from crude extracts. | researchgate.netmdpi.com |

| Column Chromatography | Diol-bonded Silica Gel | Used in combination with other methods for complex separations. | researchgate.netmdpi.com |

| Column Chromatography | C8 (Reversed-Phase) | Attempted for separation based on polarity differences. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Fractionation of crude extracts to isolate bioactive compounds. | muhn.edu.cn |

Biosynthetic Pathway Elucidation

Polyketide Origin of Taiwapyrone

The structural backbone of this compound points to its classification as a polyketide, a large and diverse class of secondary metabolites. sciepublish.com These compounds are assembled from simple carboxylic acid precursors through a series of condensation reactions. sciepublish.complos.org

Acetate (B1210297) Pathway Involvement in Biosynthesis

The biosynthesis of this compound is rooted in the acetate pathway, a fundamental metabolic route that provides the primary building blocks for polyketides. researchgate.netwikipedia.org This pathway begins with acetyl-CoA and involves the sequential addition of two-carbon units, typically derived from malonyl-CoA. wikipedia.org While this pathway is central to the synthesis of fatty acids, modifications in the reduction steps lead to the vast structural diversity seen in polyketides. wikipedia.org In the case of this compound, acetate units serve as the foundational components for the construction of its carbon skeleton. The involvement of the acetate pathway is a common feature in the biosynthesis of many fungal polyketides. researchgate.netnih.govnih.gov

Role of Polyketide Synthases (PKS) in Biosynthesis

Central to the formation of this compound are polyketide synthases (PKSs), large multifunctional enzymes that orchestrate the assembly of the polyketide chain. sciepublish.complos.orgmdpi.com PKS enzymes catalyze the repetitive condensation of acyl-CoA-derived units. plos.org The process is analogous to fatty acid synthesis but with a key difference: the β-keto groups formed after each condensation may or may not be fully reduced, leading to a wide array of functional groups in the final product. plos.org

Fungal PKSs are typically large, multi-domain proteins that function iteratively, meaning a single set of catalytic domains is used multiple times to build the polyketide chain. mdpi.commdpi.com The specific domains within the PKS enzyme—such as the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—work in concert to select the correct building blocks, catalyze their condensation, and determine the length of the final polyketide chain. mdpi.com The biosynthesis of this compound is therefore dependent on a specific PKS that dictates the precise assembly of its precursor polyketide chain. researchgate.netresearchgate.net

Proposed Biosynthetic Cascade and Intermediates

The formation of this compound is envisioned as a multi-step enzymatic cascade, beginning with the assembly of a linear polyketide chain that undergoes a series of transformations to yield the final α-pyrone structure.

Common Biosynthetic Intermediates with Related Polyketides (e.g., Cillifuranones)

Research suggests that the biosynthetic pathway of this compound shares early intermediates with other polyketides, notably the cillifuranones. researchgate.netresearchgate.net A proposed biosynthetic scheme indicates that both this compound and (2Z)-cillifuranone diverge from a common linear polyketide precursor. researchgate.netresearchgate.net This shared origin highlights the efficiency of metabolic pathways, where a single precursor can be channeled towards the synthesis of multiple, structurally distinct compounds. The co-isolation of this compound and cillifuranones from the same fungal species, such as Neodidymelliopsis sp., further supports the existence of a branched pathway originating from a common intermediate. researchgate.netresearchgate.net

Enzymatic Transformations Leading to the Alpha-Pyrone Core

The formation of the characteristic α-pyrone ring of this compound involves specific enzymatic reactions that cyclize the linear polyketide precursor. beilstein-journals.org This process is a key step in the biosynthesis of many natural products containing this heterocyclic moiety. beilstein-journals.org While the precise enzymes for this compound are yet to be fully characterized, the general mechanism involves an intramolecular condensation reaction. This cyclization is often followed by dehydration and other tailoring reactions, such as oxidation or reduction, catalyzed by downstream enzymes to yield the final, stable α-pyrone structure. researchgate.net The formation of the six-membered unsaturated ester ring is a critical transformation that defines the chemical properties of this compound. beilstein-journals.org

Molecular and Genetic Studies of this compound Biosynthesis

While a specific gene cluster responsible for this compound biosynthesis has not been definitively described, modern molecular and genetic techniques provide a roadmap for its discovery and characterization. researchgate.netnih.gov The "cluster to compound" approach, which involves identifying putative biosynthetic gene clusters (BGCs) in fungal genomes and then expressing them in a heterologous host, is a powerful strategy for linking genes to specific natural products. mdpi.com

Genome mining efforts can identify potential PKS genes and other tailoring enzymes that are physically clustered together in the fungal genome. nih.gov By analyzing the predicted functions of these genes, researchers can hypothesize a biosynthetic pathway. Subsequent gene knockout or heterologous expression experiments can then be used to confirm the role of the identified gene cluster in this compound production. nih.gov Although the specific genes for this compound are not yet elucidated, the principles of fungal secondary metabolite biosynthesis suggest that a dedicated BGC governs its formation. researchgate.netnih.gov

Isotopic Labeling Experiments (e.g., Sodium [1-¹³C] Acetate Incorporation)

Isotopic labeling is a powerful technique used to trace the metabolic journey of simple precursors into complex secondary metabolites. By feeding an organism a substrate enriched with a stable isotope, such as ¹³C, researchers can track which atoms from the precursor are incorporated into the final product, thereby deciphering the biosynthetic assembly line.

While direct labeling studies on this compound are not extensively detailed, research on co-metabolites from the same fungal extracts provides significant insight. In a study of the fungus Neodidymelliopsis sp., from which this compound was isolated, a labeling experiment using sodium [1-¹³C] acetate was conducted. dntb.gov.ua This experiment was designed to confirm the biosynthetic origin of pachybasin (B32147), another polyketide isolated alongside this compound. The results confirmed that pachybasin is synthesized via the acetate polyketide pathway, strongly suggesting a similar polyketide origin for this compound, which is structurally related and produced by the same organism. dntb.gov.ua The general principle involves a polyketide synthase (PKS) enzyme that sequentially condenses acetate units (derived from acetyl-CoA and malonyl-CoA) to build the carbon backbone of the molecule. nih.gov

Feeding studies with doubly labeled [1,2-¹³C₂]acetate are often used to identify intact two-carbon units, which helps in determining the specific folding pattern of the polyketide chain. psu.eduresearchgate.net

| Experiment Component | Description | Relevance to this compound |

|---|---|---|

| Fungal Strain | Neodidymelliopsis sp. | A known producer of this compound. dntb.gov.ua |

| Labeled Precursor | Sodium [1-¹³C] Acetate | A fundamental building block for polyketide biosynthesis. dntb.gov.uasigmaaldrich.comscbt.com |

| Analyzed Metabolite | Pachybasin | A polyketide co-isolated with this compound from the same fungus. dntb.gov.ua |

| Finding | Confirmed that pachybasin is biosynthesized through the acetate polyketide pathway. dntb.gov.ua | Provides strong evidence that this compound, as a co-produced polyketide, is also assembled from acetate units via a PKS pathway. |

Mutagenesis Strategies for Pathway Activation

Many fungal biosynthetic pathways are not expressed, or are "silent," under typical laboratory culture conditions. ebi.ac.uknih.gov Chemical mutagenesis is a potent strategy to induce random mutations in a fungus's genome, which can lead to the activation of these silent gene clusters and the production of novel secondary metabolites. acs.org

The isolation of this compound from the marine-derived fungus Penicillium purpurogenum G59 is a direct result of this approach. ebi.ac.ukresearchgate.net Researchers created a mutant strain, designated BD-3n-1, through mutagenesis using the alkylating agent diethyl sulfate (B86663) (DES). researchgate.netinformahealthcare.com Analysis of the metabolites produced by this mutant strain revealed several polyketides, including this compound, purpurofuranone, and purpuropyranone, which were not detected in the parent G59 strain. ebi.ac.ukresearchgate.net This demonstrates that the DES-based mutagenesis strategy successfully activated a dormant biosynthetic pathway, unveiling the fungus's hidden chemical potential. acs.orgresearchgate.net This method has proven to be an effective tool for diversifying the range of secondary metabolites obtainable from fungi. acs.orgresearchgate.net

| Fungal Strain | Metabolite Production Profile | Reference |

|---|---|---|

| Penicillium purpurogenum G59 (Parent Strain) | This compound was not detected. | ebi.ac.ukresearchgate.net |

| Mutant Strain BD-3n-1 (Derived from G59 via DES mutagenesis) | Produced new polyketides, including Purpurofuranone, Purpuropyranone, Cillifuranone, and This compound . | ebi.ac.ukresearchgate.netinformahealthcare.com |

Gene Cluster Identification and Functional Characterization

The biosynthesis of fungal polyketides like this compound is orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). mdpi.com The central enzyme in this cluster is a large, multifunctional protein called a polyketide synthase (PKS). nih.gov Identifying and characterizing these BGCs is key to understanding and potentially manipulating the production of natural products.

Modern genome mining tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are widely used to scan fungal genomes and predict the locations of BGCs based on the presence of key enzymes like PKS. bioinformatics.nlsecondarymetabolites.org While the specific gene cluster for this compound has not been definitively reported, the general methodology for its discovery is well-established.

A relevant case study is the elucidation of the BGC for xylariolide D, a 6-methyl-2-pyrone derivative that has been co-isolated with this compound. dntb.gov.uaresearchgate.net Researchers used genome mining and genetic manipulation to identify and functionally prove a polyketide BGC, named the xil cluster, in Penicillium crustosum. researchgate.net The functional characterization involved activating the gene cluster in its native host and also expressing it heterologously in a different fungus, Aspergillus nidulans. This work demonstrated that just two enzymes from the cluster, a highly reducing PKS and a cytochrome P450 monooxygenase, were required for the complete biosynthesis of xylariolide D. researchgate.net This approach of gene activation, heterologous expression, and feeding labeled precursors provides a clear roadmap for the future characterization of the this compound BGC.

Table of Mentioned Compounds

| Compound Name | Compound Class/Type |

|---|---|

| This compound | Polyketide / α-Pyrone |

| Pachybasin | Polyketide / Anthraquinone |

| Cillifuranone | Polyketide |

| Purpurofuranone | Polyketide |

| Purpuropyranone | Polyketide |

| Xylariolide D | Polyketide / 6-methyl-2-pyrone |

| Diethyl sulfate (DES) | Chemical Mutagen / Alkylating Agent |

| Sodium [1-¹³C] Acetate | Isotopically Labeled Precursor |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Taiwapyrone. dntb.gov.ua One-dimensional and two-dimensional NMR experiments were employed to piece together the carbon framework and the placement of protons.

The ¹H NMR spectrum of this compound reveals the presence of specific proton environments, while the ¹³C NMR spectrum identifies the distinct carbon atoms within the molecule. The chemical shifts observed in these spectra provide the initial clues to the functional groups and connectivity of the molecule. For instance, signals in the ¹H NMR spectrum can indicate the presence of olefinic protons, protons adjacent to carbonyl groups, and methyl groups. Concurrently, the ¹³C NMR spectrum shows signals corresponding to carbonyl carbons, olefinic carbons, and aliphatic carbons.

Detailed analysis of the ¹H and ¹³C NMR data allows for the assignment of each proton and carbon to its specific position in the this compound structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented is a representative compilation from literature; solvent and field strength may vary)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 165.2 | |

| 2 | 87.8 | 5.27, d (2.2) |

| 3 | 170.9 | |

| 4 | 101.3 | 5.43, d (2.2) |

| 5 | 162.8 | |

| 6 | 38.3 | 3.52, s |

| 7 | 134.4 | |

| 8 | 123.2 | 6.87, d (7.5) |

| 9 | 133.0 | 7.25, t (7.8) |

| 10 | 116.7 | 6.95, d (8.2) |

| OMe | 55.8 | 3.69, s |

Source: Compiled from spectroscopic data. researchgate.net

Two-dimensional NMR experiments were crucial for assembling the molecular structure from the individual signals identified in 1D NMR.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu In this compound, COSY spectra would confirm the coupling between adjacent protons, helping to define spin systems within the molecule, such as the relationships between protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Correlation) experiment, this technique correlates directly bonded carbon-proton pairs. sdsu.eduhmdb.ca For every proton signal, the HSQC spectrum shows a correlation to the carbon atom it is attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at δH 5.27 would show a correlation to the carbon signal at δC 87.8, assigning them both to position 2. researchgate.netcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is instrumental in connecting the different fragments of the molecule. For example, correlations from the methyl protons (OMe) to the carbon at position 3 would confirm the placement of the methoxy (B1213986) group. Similarly, correlations from protons on the side chain to carbons in the pyrone ring would establish the connectivity between these two key structural components.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry was employed to determine the precise molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of an unambiguous molecular formula. youtube.comlibretexts.org

For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) identified a sodiated adduct [M+Na]⁺. The measured m/z value was used to calculate a molecular formula of C₁₀H₁₀O₃. core.ac.uk This formula is consistent with the data obtained from the ¹H and ¹³C NMR spectra, which show signals for ten carbons and ten protons.

Optical Rotation Analysis and Stereochemical Assignment

Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light. numberanalytics.compressbooks.pub The measurement of this rotation, known as optical rotation, is a key tool in assigning the absolute stereochemistry of a molecule. pressbooks.puborgosolver.com this compound possesses a chiral center, and therefore exists as enantiomers. The direction and magnitude of the optical rotation, reported as the specific rotation [α], can distinguish between these enantiomers. The stereochemistry of this compound has been elucidated through methods including the analysis of its optical rotatory dispersion. cnjournals.com

Comparison with Known Pyrones and Polyketides

This compound belongs to the broad class of natural products known as polyketides, which are synthesized via the polyketide pathway. muhn.edu.cn Structurally, it features an α-pyrone ring, a common motif found in many fungal and plant metabolites. asm.orgnih.gov The structure of this compound has been compared with other known α-pyrones isolated from various fungal sources, such as Cercospora and Xylaria species. asm.orgresearchgate.net These comparisons are essential for structural verification and for understanding biosynthetic pathways. For example, its structure has been identified alongside other known polyketides like xylariolide D and pachybasin (B32147) in fungal extracts, which helps in classifying it within the chemical diversity of these organisms. researchgate.net

Biological Activities and Mechanistic Studies in Vitro and Preclinical Models

Antimicrobial Spectrum of Activity

Taiwapyrone, a naturally occurring α-pyrone, has been the subject of various studies to determine its potential as an antimicrobial agent. These investigations have explored its effectiveness against a range of bacteria and fungi, revealing a spectrum of activity that has prompted further research into its potential applications.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Mycobacterium abscessus)

This compound has demonstrated activity against several bacterial species. Notably, it has been shown to be active against Staphylococcus aureus. nih.govfrontiersin.org In screenings of natural products from fungi, this compound, isolated from Xylaria sp. NCY2, was found to be active against S. aureus ATCC 25923, with a minimum inhibitory concentration (MIC) value above 10 μg/mL. nih.govfrontiersin.org

Furthermore, research has indicated the potential of this compound against mycobacterial species. Specifically, it has been evaluated for its activity against Mycobacterium abscessus. researchgate.netfigshare.com Studies involving the screening of fungal metabolites found that this compound, isolated from Neodidymelliopsis sp. (ICMP11463), showed antibacterial activity against M. abscessus. researchgate.net Further antimicrobial evaluation of pure this compound confirmed its activity against M. abscessus. figshare.com The treatment of infections caused by M. abscessus is known to be challenging due to the organism's natural resistance to many antibiotics. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | Activity | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | Active | >10 | nih.govfrontiersin.org |

| Mycobacterium abscessus | Not specified | Active | Not specified | researchgate.netfigshare.com |

Antifungal Properties

In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. dntb.gov.ua It was originally isolated from the plant pathogenic fungus Cercospora taiwanensis. psu.edu While specific details on its broad-spectrum antifungal efficacy are limited in the provided context, its origin from a fungal species suggests a potential role in fungal interactions and defense mechanisms.

In Vitro Bioactivity Screening Methodologies

The antimicrobial properties of this compound have been identified and characterized through various in vitro bioactivity screening methodologies. These methods are essential for discovering and evaluating the potential of natural products as antimicrobial agents. nih.gov

A common approach involves the initial screening of crude extracts from microorganisms, such as endophytic fungi, for activity against a panel of test organisms, including bacteria like Escherichia coli and Staphylococcus aureus. dntb.gov.ua Following initial hits, activity-guided fractionation is employed to isolate the pure bioactive compounds. nih.gov This process often involves chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). figshare.comnih.gov

For determining the potency of the isolated compounds, micro-dilution methods are frequently used to establish the Minimum Inhibitory Concentration (MIC). farmaciajournal.com This method involves preparing serial dilutions of the compound in a liquid medium inoculated with the target microorganism and identifying the lowest concentration that inhibits visible growth. farmaciajournal.com For slow-growing mycobacteria like M. abscessus, specialized assays such as those using luciferase-tagged strains to measure bioluminescence as a marker of cell viability can be employed. figshare.com These advanced methods provide a non-destructive, real-time assessment of anti-mycobacterial activity. figshare.com

Phytotoxicological Evaluation

The interaction of this compound with plants has been a subject of interest, particularly concerning its effects on plant pathogens and the mechanisms underlying its phytotoxicity.

Impact on Plant Pathogens

This compound was first isolated from Cercospora taiwanensis, a fungus known to be a plant pathogen. psu.edu This origin suggests a potential role for the compound in the fungus's interaction with its host plant. The production of phytotoxic metabolites is a common strategy employed by plant pathogenic fungi to facilitate infection and colonization. While direct studies on this compound's impact on a wide range of other plant pathogens are not detailed in the provided search results, its production by a plant pathogen implies it may have activity that affects plant health. The use of biological control agents and their metabolites is an area of research for managing plant diseases caused by various pathogens. researchgate.net

Mechanisms of Phytotoxicity

The mechanisms through which this compound exerts phytotoxic effects are not extensively detailed in the provided information. However, phytotoxicity in plants can manifest through various symptoms such as leaf spots, deformities, and reduced growth when exposed to certain chemicals. ficosterra.com Generally, phytotoxic compounds can interfere with essential plant processes. For instance, some mycotoxins inhibit protein, RNA, and DNA synthesis, or affect respiration. mdpi.com The specific molecular targets and pathways affected by this compound in plants remain an area for further investigation. Understanding these mechanisms is crucial for assessing the compound's potential as a bioherbicide or for managing its effects in agricultural settings.

Investigations into Other Biological Effects

Cytotoxicity in Specific Cell Lines (e.g., human cancer cell lines K562, HL-60, HeLa, BGC-823)

Currently, there is a lack of specific publicly available data on the cytotoxic effects of this compound on the human cancer cell lines K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and BGC-823 (gastric adenocarcinoma). While some studies indicate that this compound has been screened for antitumor activities, detailed results, including IC50 values for these specific cell lines, have not been reported in the available scientific literature.

Assessment of Observed Modest or Lack of Activity in Certain Assays

Information regarding any modest or lack of biological activity of this compound in specific assays is not detailed in the accessible research. General screenings for bioactivity have been mentioned in some literature, but specific negative or weak results are not provided.

Exploration of Molecular Targets and Cellular Mechanisms of Action

Proposed Cellular Interactions (if any)

Due to the absence of comprehensive studies on the biological activity of this compound, there is no information available regarding its proposed cellular interactions or molecular mechanisms of action. Further research is required to identify its potential molecular targets and understand how it may interact with cellular components.

Structural Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Co-isolated and Biosynthetically Related Polyketides

Fungi are prolific producers of polyketides, a structurally diverse class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). rsc.org The biosynthetic pathways for these compounds often yield a suite of related molecules through variations in starter units, chain elongation, cyclization, and post-PKS modifications. rsc.orgnih.gov Understanding these related structures helps to contextualize the biosynthesis of Taiwapyrone. A graphic from a 2020 study proposes a biosynthetic pathway for both (2Z)-cillifuranone and this compound, suggesting a close relationship in their formation. researchgate.net

Cillifuranones are a class of 2(5H)-furanone metabolites that have been isolated from various fungi. nih.gov Their furanone core, a five-membered unsaturated lactone ring, distinguishes them structurally from the six-membered α-pyrone ring of this compound. However, their shared polyketide origin suggests they may arise from common or parallel biosynthetic logic. Both furanones and pyrones can be formed from the cyclization of a linear poly-β-keto intermediate, with the final ring size and structure determined by the specific enzymatic machinery of the producing organism. nih.govresearchgate.net The co-occurrence of these distinct but related heterocyclic compounds highlights the versatility of fungal PKSs in generating chemical diversity.

Xylariolide D is a 6-methyl-2-pyrone derivative that has been isolated from several fungal species, including those of the genus Xylaria. nih.govmdpi.com Its biosynthesis in Penicillium crustosum has been elucidated, revealing a pathway that requires just two key enzymes from its gene cluster: a highly reducing polyketide synthase (HR-PKS) and a cytochrome P450 monooxygenase. nih.gov

The HR-PKS, named XilA, is responsible for assembling the polyketide backbone and catalyzing the formation of a precursor, 5-butyl-6-methyl-2H-pyran-2-one (prexylariolide D). nih.gov This process involves a unique chain-branching reaction. nih.gov Subsequently, the cytochrome P450 enzyme (XilC) hydroxylates this precursor to yield the final Xylariolide D. nih.govnih.gov The elucidation of this pathway provides a clear model for how substituted α-pyrones like this compound may be biosynthesized, involving an iterative PKS followed by specific tailoring enzymes that modify the core structure. researchgate.net

Table 1: Key Enzymes in Xylariolide D Biosynthesis

| Enzyme | Type | Function |

| XilA | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the formation of the polyketide backbone and pyrone ring to produce prexylariolide D. nih.gov |

| XilC | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of prexylariolide D to form Xylariolide D. nih.gov |

This table summarizes the core enzymatic steps identified in the biosynthetic gene cluster for Xylariolide D.

Melleins are a subgroup of 3,4-dihydroisocoumarins, another significant class of fungal polyketides. researchgate.net Structurally, they feature a six-membered lactone ring fused to a benzene (B151609) ring, a motif that also originates from the folding and cyclization of a polyketide chain. The biosynthesis of these compounds is closely related to that of other polyketides, relying on PKS enzymes to construct the carbon skeleton. Fungal PKSs can produce a variety of aromatic structures depending on how the reactive poly-β-keto intermediate is folded and processed. nih.gov The isolation of diverse dihydroisocoumarins, such as those from Xylaria feejeensis, underscores the chemical richness of fungal secondary metabolism. mdpi.com The existence of these related compounds in fungi suggests that the PKS machinery that produces this compound could potentially be manipulated or studied to understand how different cyclization patterns (leading to pyrones vs. isocoumarins) are controlled.

Synthetic Approaches to this compound or its Analogues

While specific total syntheses of this compound are not detailed in the available literature, established synthetic strategies for α-pyrones and their analogues provide a roadmap for accessing these structures. These methods are crucial for confirming chemical structures, exploring structure-activity relationships, and generating derivatives with potentially improved biological properties.

Modern organic synthesis offers several powerful methods for constructing the α-pyrone (or 2-pyrone) scaffold. These routes often involve cascade or multicomponent reactions to build the heterocyclic ring efficiently. Notable approaches include:

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts can be used to trigger a cascade reaction of enyne-amides and sulfur ylides, proceeding through cycloisomerization, cycloaddition, and rearrangement to rapidly form α-pyrone derivatives with diverse substituents. rsc.org

Annulation Reactions: N-heterocyclic carbenes can catalyze a formal [3+3] annulation of alkynyl esters with enolizable ketones to provide functionalized 2H-pyran-2-ones under mild, metal-free conditions. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of cyclic vinyldiazo esters with aryl iodides can furnish 3-aryl-2-pyrones. organic-chemistry.org This highlights the utility of metal-catalyzed reactions in modifying a pre-formed pyrone ring or building it through C-C bond formation.

These synthetic methodologies are versatile and could be adapted to target the specific substitution pattern of this compound or to create a library of analogues for biological screening.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and other in silico methods are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds. researchgate.net These approaches establish a mathematical correlation between the chemical structure of a molecule and its activity, enabling the virtual screening of large compound libraries and the rational design of more potent analogues. nih.gov

Computational modeling encompasses a range of techniques used to predict how a molecule like this compound might interact with biological targets. These methods are essential for generating hypotheses about a compound's mechanism of action and for prioritizing synthetic efforts.

Molecular Docking: This is a primary in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves placing the ligand (e.g., a pyrone derivative) into the binding site of a receptor and calculating a score that estimates the binding affinity. researchgate.netuel.ac.uk This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights that can guide the design of more effective inhibitors. mdpi.com Docking studies on pyrone and related heterocyclic derivatives have been used to explore their potential as enzyme inhibitors. researchgate.netuel.ac.uknih.gov

Table 2: General Steps in a Molecular Docking Study

| Step | Description |

| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. |

| 2. Ligand Preparation | The 2D or 3D structure of the ligand (e.g., this compound analogue) is generated and optimized to its lowest energy conformation. |

| 3. Docking Simulation | The ligand is placed into the defined binding site of the target, and various conformations and orientations are sampled using a scoring algorithm. |

| 4. Scoring and Analysis | The different poses of the ligand are ranked based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key molecular interactions. mdpi.com |

This table outlines the typical workflow for predicting ligand-protein interactions using molecular docking.

3D-QSAR Modeling: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more sophisticated prediction of biological activity. In a CoMFA study, a set of structurally related molecules (the training set) are aligned, and their steric and electrostatic fields are calculated. nih.gov A statistical model is then built to correlate these 3D fields with the experimentally observed biological activities. The resulting model can be used to predict the activity of new, untested compounds and generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov Such models have been successfully applied to various classes of natural products and their derivatives to guide optimization efforts. nih.gov

In-depth Analysis of this compound's Structural Determinants for Biological Activity

Initial investigations into the chemical compound “this compound” have revealed a significant lack of specific data in publicly accessible scientific literature. As a result, a detailed analysis of its structural analogues, derivatives, and their structure-activity relationships (SAR) cannot be provided at this time.

The name "this compound" does not correspond to any widely documented chemical entity in major chemical databases and scientific publications. Searches for this compound have not yielded information regarding its chemical structure, biological activities, or any synthesized analogues. The exploration of structure-activity relationships is fundamentally dependent on the availability of a parent compound structure and data on the biological testing of its modified forms. Without this foundational information, it is impossible to identify the key structural determinants for its activity.

Scientific research on the structure-activity relationships of other compounds, such as benzopyrones, dibenzo-α-pyrones, or thiopyrans, exists. However, in adherence to the strict focus on "this compound," this information cannot be substituted or extrapolated.

Therefore, the subsection on the "Identification of Key Structural Determinants for Activity" for this compound cannot be developed. Further research and the publication of primary scientific literature are required before a comprehensive and accurate analysis of this compound's structure-activity relationship can be conducted.

Future Research Trajectories

Untapped Biological Activities and Pharmacological Potentials

First isolated from the plant pathogen Cercospora taiwanensis, Taiwapyrone has since been identified in other fungi, including Neodidymelliopsis sp. and species of Xylaria and Talaromyces. acs.orgCurrent time information in Bangalore, IN.frontiersin.orgmdpi.com Preliminary screenings of this compound and extracts containing it have alluded to moderate antibacterial and antitumor activities. frontiersin.org These initial findings, however, are just the beginning. The full spectrum of this compound's bioactivity remains largely untapped.

Future pharmacological screening is essential to uncover novel therapeutic applications. A comprehensive evaluation against a diverse array of targets is warranted, including:

A broader panel of microbial pathogens: Testing against multidrug-resistant bacteria, pathogenic fungi, and viruses could reveal more potent antimicrobial properties than those initially observed.

Diverse cancer cell lines: The moderate antitumor activity suggests potential as a cytotoxic agent. frontiersin.org Future studies should involve screening against a wide range of human cancer cell lines to identify specific cancer types that are particularly sensitive to this compound and to elucidate its mechanism of action.

Other therapeutic areas: The α-pyrone chemical motif, central to this compound's structure, is found in many natural products with a wide range of biological effects, including anti-inflammatory, neurotoxic, and anti-HIV activities. researchgate.netfrontiersin.org This precedent strongly suggests that this compound should be assessed in assays relevant to inflammation, neurological disorders, and viral infections.

These expanded screening efforts will be crucial in mapping the full pharmacological landscape of this compound and identifying promising leads for drug discovery.

Advances in Biosynthetic Engineering for Enhanced Production or Diversification

The production of this compound directly from its native fungal producers is often low, hindering extensive research and development. Advances in biosynthetic engineering offer a promising solution to this challenge. Research has proposed a biosynthetic pathway where this compound shares a common polyketide intermediate with another fungal metabolite, (2Z)-cillifuranone. Current time information in Bangalore, IN. The pathway appears to diverge at a key cyclization step, where the intermediate can form either the five-membered furanone ring of cillifuranone or the six-membered α-pyrone ring of this compound. Current time information in Bangalore, IN.

This understanding opens several avenues for future research:

Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., polyketide synthase (PKS), cyclases) responsible for each step in the pathway is a critical next step. Pinpointing the enzyme that catalyzes the pyrone ring formation is of particular importance.

Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred to a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus nidulans. This process, known as heterologous expression, could enable large-scale, controlled production of this compound, independent of the slow growth or complex culture conditions of the native fungus. nih.gov

Pathway Engineering: With knowledge of the key enzymes, researchers can genetically modify the producing organism or the heterologous host to enhance yield. This could involve overexpressing rate-limiting enzymes or blocking competing pathways, such as the one leading to cillifuranone, to channel metabolic flux towards this compound. Current time information in Bangalore, IN.

These strategies could not only solve the supply issue but also provide platforms for producing novel derivatives through combinatorial biosynthesis.

Development of Novel this compound-Based Chemical Scaffolds

The this compound molecule serves as an attractive starting point, or scaffold, for medicinal chemistry efforts. The α-pyrone core is a versatile structure found in numerous pharmacologically active compounds and is considered a valuable building block in synthetic chemistry. beilstein-journals.orgmdpi.com Modification of the this compound scaffold could lead to the creation of new analogues with improved potency, selectivity, or drug-like properties.

Future research in this area should focus on:

Semi-synthesis: Using naturally produced this compound as a starting material, chemists can perform targeted chemical modifications. Altering the side chains or functional groups on the pyrone ring could systematically probe structure-activity relationships, leading to compounds with enhanced biological effects.

Total Synthesis: Developing a total synthesis route for this compound would provide complete control over the chemical structure. This would enable the creation of analogues that are inaccessible through semi-synthesis and would secure a long-term supply for development, independent of fermentation. mdpi.com

Analogue Screening: Any new derivatives synthesized would need to be subjected to the same rigorous biological screening as the parent compound to identify candidates with superior pharmacological profiles. nio.res.in

By treating this compound as a modifiable scaffold, chemists can explore its chemical space to develop novel compounds with potentially greater therapeutic value.

Interdisciplinary Research Integrating Omics Technologies for Pathway Discovery

A complete understanding of this compound biosynthesis is fundamental to realizing its biotechnological potential. Interdisciplinary research that integrates various "omics" technologies will be instrumental in achieving this. While a biosynthetic pathway has been proposed, the specific genes and the regulatory networks controlling them remain unknown. Current time information in Bangalore, IN.

Future research should employ a multi-omics approach:

Genomics: Sequencing the genomes of this compound-producing fungi, such as Cercospora taiwanensis or Neodidymelliopsis sp., will allow for the identification of the polyketide synthase (PKS) gene cluster responsible for assembling the molecule's backbone. acs.orgCurrent time information in Bangalore, IN.nih.gov

Transcriptomics: By analyzing gene expression under different culture conditions, researchers can identify when the this compound biosynthetic genes are "switched on," providing clues about how to trigger its production and identify the full set of genes involved. nih.gov

Metabolomics: Advanced mass spectrometry techniques can be used to analyze the full range of metabolites produced by the fungus. researchgate.net This can help confirm the proposed biosynthetic intermediates and may lead to the discovery of other related, and potentially bioactive, natural products within the same pathway. mdpi.com

Combining these data streams will provide a holistic view of how this compound is made and regulated. This knowledge is not only academically significant but also provides the foundational blueprint for the rational engineering of its production, fulfilling a key goal for the future development of this intriguing fungal metabolite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.